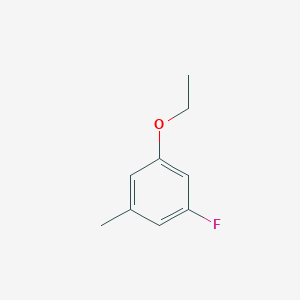

1-Fluoro-3-ethoxy-5-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-3-fluoro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAPQQMHSIRWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1 Fluoro 3 Ethoxy 5 Methylbenzene in Substituted Benzene Chemistry

1-Fluoro-3-ethoxy-5-methylbenzene is a distinct molecule within the broader family of substituted benzenes. Its chemical personality is shaped by the interplay of three different functional groups attached to the aromatic ring: a fluorine atom, an ethoxy group, and a methyl group. Each of these substituents imparts specific electronic and steric effects, which collectively determine the molecule's reactivity and physical properties.

The nomenclature of this compound follows the systematic IUPAC rules, where the substituents on the benzene (B151609) ring are named and their positions indicated by numbers. The arrangement of these groups in a 1,3,5- or meta-substitution pattern influences the molecule's polarity and its potential interactions with other molecules.

Physicochemical Properties of 1-Fluoro-3-ethoxy-5-methylbenzene

| Property | Value |

|---|---|

| CAS Number | 1809158-02-8 |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| IUPAC Name | 1-ethoxy-3-fluoro-5-methylbenzene |

| Canonical SMILES | CCOc1cc(C)cc(F)c1 |

| InChI | InChI=1S/C9H11FO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3 |

| Physical Form | Liquid |

Data sourced from commercial suppliers. fluorochem.co.uk

The Significance of Fluorine and Ethoxy Groups in Aromatic Systems for Academic Research

The presence of both a fluorine atom and an ethoxy group on the benzene (B151609) ring is of considerable interest to academic and industrial researchers. These two functionalities offer a powerful combination for fine-tuning the properties of aromatic compounds.

The fluorine atom, being the most electronegative element, has a profound impact on a molecule's characteristics. tandfonline.com Its small size allows it to replace hydrogen without causing significant steric hindrance. mdpi.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug to its target protein. tandfonline.comchemxyne.comnih.gov The carbon-fluorine bond is exceptionally strong, which can protect a molecule from metabolic degradation, thereby prolonging its therapeutic effect. mdpi.com

The ethoxy group (CH₃CH₂O-), a type of alkoxy group, is an electron-donating group through resonance, while being slightly electron-withdrawing by induction. fiveable.me In an aromatic system, the ethoxy group can influence the reactivity of the benzene ring, directing further substitutions to specific positions. Its presence also affects the molecule's polarity, solubility, and boiling point. fiveable.me Ethers are generally stable and unreactive, making the ethoxy group a robust feature in a molecule's architecture. fiveable.me

An Overview of Current Research Trajectories

Strategies for Regioselective Introduction of Functional Groups onto the Benzene (B151609) Core

The precise placement of methyl, ethoxy, and fluoro groups on the benzene ring is crucial for the synthesis of the target molecule. This requires a deep understanding of the directing effects of substituents in electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Approaches for Methyl and Ethoxy Group Incorporation

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing benzene rings. msu.edumasterorganicchemistry.com The existing substituents on the ring direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orglibretexts.org

Activating and Deactivating Groups: Substituents that donate electrons to the ring, such as alkyl (methyl) and alkoxy (ethoxy) groups, are activating and direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org Conversely, electron-withdrawing groups are deactivating. libretexts.org

Order of Introduction: In the synthesis of 1-Fluoro-3-ethoxy-5-methylbenzene, the order in which the methyl and ethoxy groups are introduced is critical. For instance, starting with toluene (B28343) (methylbenzene), the methyl group would direct the incoming ethoxy group (or a precursor) to the ortho and para positions. To achieve the desired meta-relationship between the methyl and ethoxy groups, a different strategy is required, often involving the transformation of other functional groups.

A plausible synthetic route could begin with a Friedel-Crafts type reaction. For example, the acylation of a suitable precursor followed by reduction can introduce the methyl group. youtube.com Similarly, the ethoxy group can be introduced via etherification of a phenol (B47542) derivative.

Nucleophilic Aromatic Substitution Routes for Fluorine Atom Introduction

Introducing a fluorine atom onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr), especially when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.org

Reaction Mechanism: The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.comwikipedia.org

Fluoride (B91410) as a Nucleophile: While fluoride is a weak leaving group, its high electronegativity makes the carbon it is attached to highly electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step. stackexchange.com

Precursors: A common strategy involves the use of a precursor with a good leaving group, such as a nitro group or a halogen, positioned appropriately on the ring. doubtnut.com For instance, a dinitro-substituted benzene derivative can undergo nucleophilic substitution with a fluoride source.

Ethereal Linkage Formation Techniques

The formation of the ethoxy group on the benzene ring involves creating a C-O ether bond.

Williamson Ether Synthesis Adaptations for Ethoxy Group Attachment

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. wikipedia.orgpbworks.com

Application to Aryl Ethers: To synthesize an aryl ether like 1-Fluoro-3-ethoxy-5-methylbenzene, a phenoxide intermediate is typically reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). researchgate.netvedantu.com The phenoxide is generated by treating the corresponding phenol with a strong base. pbworks.com

Limitations: The success of the Williamson ether synthesis depends on the nature of the alkyl halide. Primary alkyl halides are ideal, as secondary and tertiary halides can lead to elimination side reactions. masterorganicchemistry.com

Alternative Coupling Methodologies for C-O Bond Formation

Modern synthetic chemistry offers several alternative methods for forming C-O bonds, often utilizing transition metal catalysts.

Ullmann Condensation: This is a copper-catalyzed reaction that couples an alcohol with an aryl halide to form an aryl ether. organic-chemistry.org Recent advancements have led to milder reaction conditions.

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions have been adapted for C-O bond formation, allowing for the synthesis of aryl ethers from aryl halides or triflates and alcohols. nih.gov

Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with alcohols to form aryl ethers, offering another mild alternative. nih.gov

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a powerful tool for activating C-O bonds in aryl ethers, enabling cross-coupling reactions. researchgate.netacs.orgacs.org This is particularly useful for more challenging substrates. acs.org

Fluorination Reactions for Aryl Fluoride Synthesis

The introduction of fluorine into an aromatic ring is a specialized area of synthesis with several distinct methods. nih.gov

Balz-Schiemann Reaction: This classic method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt to produce an aryl fluoride. nih.govyoutube.com While effective, it can require harsh conditions.

Electrophilic Fluorination: Reagents like Selectfluor can be used to deliver an electrophilic fluorine atom to an electron-rich aromatic ring. acs.org Palladium-catalyzed methods have also been developed for the electrophilic fluorination of arylboronic acids. nih.govacs.org

Nucleophilic Fluorination: As discussed earlier, SNAr reactions using fluoride sources like potassium fluoride or cesium fluoride are common. youtube.com The reactivity can be enhanced by using phase-transfer catalysts or anhydrous fluoride sources. youtube.com Palladium and copper-catalyzed nucleophilic fluorination of aryl halides and triflates have also been developed, expanding the scope of this transformation. nih.govnih.govacs.org

| Reaction Type | Key Reagents/Catalysts | Substrate | Product | Reference |

| Williamson Ether Synthesis | Sodium Hydroxide, Ethyl Iodide | Phenol | Ethoxybenzene | pbworks.com |

| Buchwald-Hartwig C-O Coupling | Palladium Precatalyst, Base | Aryl Bromide, Fluorinated Alcohol | Fluoroalkyl Aryl Ether | nih.gov |

| Balz-Schiemann Reaction | Diazonium Tetrafluoroborate | Aniline Derivative | Aryl Fluoride | nih.govyoutube.com |

| Electrophilic Fluorination | Selectfluor, Palladium Catalyst | Arylboronic Acid | Aryl Fluoride | acs.org |

| Nucleophilic Aromatic Substitution | Potassium Fluoride, Phase-Transfer Catalyst | Activated Aryl Halide | Aryl Fluoride | youtube.com |

Catalytic Approaches in the Synthesis of 1-Fluoro-3-ethoxy-5-methylbenzene

Catalysis offers elegant solutions for forming C-F bonds and constructing complex aromatic systems, often under milder conditions than stoichiometric methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Ring Construction

Transition metal-catalyzed cross-coupling reactions are powerful tools for building the carbon skeleton of substituted aromatics or for introducing the fluorine atom itself.

One modern approach to forming aryl fluorides is the palladium-catalyzed fluorination of aryl halides or triflates. mit.edu In this scenario, the synthesis of 1-Fluoro-3-ethoxy-5-methylbenzene could be achieved by coupling a precursor like 1-bromo-3-ethoxy-5-methylbenzene (B7905466) with a nucleophilic fluoride source (e.g., CsF, AgF). The development of specialized phosphine (B1218219) ligands, such as tBuBrettPhos, has been crucial for enabling the difficult C(aryl)-F reductive elimination from the palladium center. researchgate.net

Hypothetical Pd-catalyzed Fluorination:

Substrate: 1-Bromo-3-ethoxy-5-methylbenzene or 1-iodo-3-ethoxy-5-methylbenzene.

Reagents: A palladium precatalyst, a specialized ligand (e.g., biaryl phosphine), and a fluoride source (e.g., CsF).

Reaction: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by halide exchange with the fluoride source, and concluding with reductive elimination to form the Ar-F bond and regenerate the Pd(0) catalyst.

Alternatively, cross-coupling can be used to build the substituted benzene ring before a separate fluorination step. For example, a doubly halogenated fluorobenzene (B45895) could be functionalized sequentially. A Suzuki or Negishi coupling could introduce the methyl group, followed by a Buchwald-Hartwig amination or etherification to install the ethoxy group. The choice of strategy depends heavily on the availability and cost of the starting materials.

Organocatalytic Applications in Functionalization

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major field in synthesis. A notable application relevant to the synthesis of 1-Fluoro-3-ethoxy-5-methylbenzene is the development of a catalytic Balz-Schiemann reaction.

Researchers have found that hypervalent iodine(III) compounds can act as organocatalysts for the fluorination of aryldiazonium salts. cas.cn This method significantly lowers the activation energy of the reaction, allowing it to proceed under much milder conditions (e.g., 25–60 °C) compared to the high temperatures required for traditional thermal decomposition. cas.cn

Mechanism of Catalyzed Fluorination: In this process, the aryliodonium(III) catalyst is believed to facilitate the decomposition of the diazonium salt, avoiding the high-energy aryl cation intermediate of the uncatalyzed thermal reaction. This catalytic approach not only makes the reaction safer by avoiding high temperatures and pressures but also improves its compatibility with a wider range of functional groups. cas.cn This represents a significant advance, blending the reliability of the Balz-Schiemann reaction with the mildness and efficiency of modern catalysis.

Total Synthesis and Step-Economy Considerations in the Preparation of 1-Fluoro-3-ethoxy-5-methylbenzene

The "total synthesis" of a relatively simple molecule like 1-Fluoro-3-ethoxy-5-methylbenzene is more a matter of selecting the most efficient route from available starting materials. Step-economy, which prioritizes minimizing the number of synthetic steps, is a key consideration.

A plausible and common route would start from a commercially available substituted phenol or aniline.

Route A: From 3-Methyl-5-aminophenol

Etherification: Williamson ether synthesis using ethyl iodide or diethyl sulfate (B86663) to convert the phenol group to an ethoxy group, yielding 3-ethoxy-5-methylaniline.

Fluorination: Application of the Balz-Schiemann reaction (or a modified version) to convert the amine group to fluorine.

Route B: From 3,5-Dimethylphenol (Orcinol)

Etherification: Convert one hydroxyl group to an ethoxy group. This step may present selectivity challenges.

Nitration: Introduction of a nitro group. This step is notoriously difficult to control regioselectively.

Reduction: Reduction of the nitro group to an aniline.

Fluorination: Balz-Schiemann reaction.

Comparing these routes, Route A is superior in terms of step-economy and avoids the problematic regioselectivity issues of nitrating a substituted ring like in Route B. The ideal synthesis is linear, high-yielding, and uses readily available precursors.

A hypothetical route with maximum step-economy would involve the direct C-H fluorination of 3-ethoxytoluene, as discussed in section 2.3.2. This would be a single-step synthesis from a simple precursor, representing the ultimate goal in synthetic efficiency, though it is not yet a practical reality.

Aromatic Ring Reactivity Studies

The reactivity of the benzene nucleus in 1-fluoro-3-ethoxy-5-methylbenzene is governed by the directing and activating or deactivating effects of the three substituents. The fluorine atom is a weakly deactivating, ortho-, para-director. The ethoxy group is a strongly activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director.

Electrophilic Aromatic Substitution Reactions on 1-Fluoro-3-ethoxy-5-methylbenzene

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will be directed to the positions most activated by the substituents. The ethoxy group, being the most powerful activating group, will primarily control the regioselectivity. The positions ortho and para to the ethoxy group are C2, C4, and C6. The fluorine and methyl groups are at positions C1 and C5, respectively.

The directing effects of the substituents are summarized below:

Ethoxy group (at C3): Strongly activating, directs to C2, C4, and C6.

Fluoro group (at C1): Weakly deactivating, directs to C2 and C6.

Methyl group (at C5): Weakly activating, directs to C2, C4, and C6.

All three substituents direct incoming electrophiles to the C2, C4, and C6 positions. Therefore, substitution is expected to occur at these sites. Steric hindrance may play a role in the distribution of the final products, with substitution at C4 potentially being favored over the more hindered C2 and C6 positions, which are flanked by two substituents.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of 1-Fluoro-3-ethoxy-5-methylbenzene

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Fluoro-3-ethoxy-5-methyl-2-nitrobenzene and 1-Fluoro-3-ethoxy-5-methyl-4-nitrobenzene |

| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-fluoro-6-ethoxy-4-methylbenzene and 4-Bromo-1-fluoro-3-ethoxy-5-methylbenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Fluoro-6-ethoxy-4-methylphenyl)ethan-1-one and 1-(4-Fluoro-2-ethoxy-6-methylphenyl)ethan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 2-Fluoro-6-ethoxy-4-methylbenzenesulfonic acid and 4-Fluoro-2-ethoxy-6-methylbenzenesulfonic acid |

Oxidation and Reduction Chemistry of the Aromatic Nucleus

Oxidation: The aromatic ring of 1-fluoro-3-ethoxy-5-methylbenzene is generally resistant to oxidation under mild conditions due to its inherent stability. However, the methyl group is susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions would likely lead to the oxidation of the methyl group to a carboxylic acid, yielding 3-fluoro-5-ethoxybenzoic acid. ncert.nic.in The ether linkage and the fluoro group are typically stable to these conditions.

Reduction: The benzene ring of 1-fluoro-3-ethoxy-5-methylbenzene can be reduced to a cyclohexane (B81311) ring under catalytic hydrogenation conditions (e.g., H₂, Rh/C or Ru/C, high pressure and temperature). This reaction, known as Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol, would likely lead to a mixture of products, with the regioselectivity influenced by the substituents. The electron-donating ethoxy and methyl groups would direct the reduction to the positions meta and para to them.

Reactivity of the Ethoxy Group

The ethoxy group, an ether linkage to the aromatic ring, has its own characteristic reactivity.

Cleavage Reactions of the Aryl-Ether Bond

The aryl-ether bond in 1-fluoro-3-ethoxy-5-methylbenzene can be cleaved under strong acidic conditions, typically with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (an SN2 reaction) to yield 3-fluoro-5-methylphenol (B1307441) and ethyl halide. Cleavage of the aryl C-O bond is more difficult due to the higher bond strength.

Table 2: Aryl-Ether Cleavage of 1-Fluoro-3-ethoxy-5-methylbenzene

| Reagent | Conditions | Products |

| HBr (conc.) | Heat | 3-Fluoro-5-methylphenol and Bromoethane |

| HI (conc.) | Heat | 3-Fluoro-5-methylphenol and Iodoethane |

Alkylation and Acylation Reactions at the Ethoxy Oxygen

The oxygen atom of the ethoxy group possesses lone pairs of electrons, but its basicity is significantly reduced due to the delocalization of these electrons into the aromatic ring. Therefore, alkylation or acylation at the ethoxy oxygen to form a tertiary oxonium ion is generally not a favorable process under standard conditions. These reactions are more characteristic of aliphatic ethers.

Transformations of the Methyl Group

The benzylic position of 1-fluoro-3-ethoxy-5-methylbenzene is susceptible to various chemical transformations, primarily halogenation and oxidation, which proceed via radical intermediates. The presence of both an electron-withdrawing fluorine atom and an electron-donating ethoxy group on the aromatic ring influences the reactivity of the methyl group.

Side-Chain Halogenation and Oxidation Reactions

Side-chain halogenation of alkyl-substituted aromatics is a well-established method for introducing functionality. wikipedia.org For 1-fluoro-3-ethoxy-5-methylbenzene, this typically involves free-radical substitution. wikipedia.orgyoutube.com While direct experimental data for this specific compound is limited, studies on analogous systems, such as 3,5-dialkoxytoluenes, provide valuable insights. For instance, the reaction of 3,5-dimethoxytoluene (B1218936) with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) surprisingly yields products of aromatic bromination rather than side-chain bromination. libretexts.org This outcome is attributed to the high electron density of the benzene ring, which makes it more susceptible to electrophilic attack by the bromine radical. libretexts.org In contrast, when the electron-donating methoxy (B1213986) groups are replaced with electron-withdrawing acetoxy groups, as in 3,5-diacetoxy-toluene, the expected side-chain bromination occurs to form 3,5-diacetoxy-benzyl bromide. libretexts.org This suggests that the interplay of electronic effects from the substituents is a critical determinant of the reaction pathway. Given that the ethoxy group is also electron-donating, it is plausible that 1-fluoro-3-ethoxy-5-methylbenzene could exhibit similar competing pathways between side-chain and aromatic halogenation.

The oxidation of the methyl group to a carboxylic acid is another important transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used to convert alkylbenzenes to their corresponding benzoic acids. stackexchange.commasterorganicchemistry.com This reaction is believed to proceed through a free-radical mechanism, initiated by the abstraction of a benzylic hydrogen atom. masterorganicchemistry.com While the specific conditions for the oxidation of 1-fluoro-3-ethoxy-5-methylbenzene to 3-fluoro-5-ethoxybenzoic acid are not widely reported, the general principle of benzylic oxidation by strong oxidants is applicable. stackexchange.com The reaction typically requires heat and the presence of a hydrogen atom on the benzylic carbon. masterorganicchemistry.com

| Reagent | Substrate | Product(s) | Reaction Type |

| N-Bromosuccinimide (NBS)/AIBN | 3,5-Dimethoxytoluene | 2-Bromo-3,5-dimethoxytoluene and 2,6-Dibromo-3,5-dimethoxytoluene | Aromatic Bromination |

| N-Bromosuccinimide (NBS)/AIBN | 3,5-Diacetoxy-toluene | 3,5-Diacetoxy-benzyl bromide | Side-Chain Bromination |

| Potassium Permanganate (KMnO₄) | Alkylbenzene | Benzoic Acid | Benzylic Oxidation |

Radical Reactions Involving the Methyl Moiety

The transformations of the methyl group in 1-fluoro-3-ethoxy-5-methylbenzene are fundamentally governed by radical chemistry. The initiation of these reactions, whether by light, heat, or a chemical initiator, leads to the formation of a halogen radical (in the case of halogenation) or an oxygen-centered radical (in the case of oxidation). wikipedia.orgmasterorganicchemistry.com This radical then abstracts a hydrogen atom from the methyl group, generating a resonance-stabilized 3-fluoro-5-ethoxybenzyl radical.

The propagation phase of the radical chain reaction involves the reaction of the benzylic radical with a molecule of the halogenating or oxidizing agent, leading to the formation of the product and regenerating the initial radical, which can then continue the chain. wikipedia.org Termination of the reaction occurs through the combination of any two radical species present in the reaction mixture. wikipedia.org

Theoretical and Experimental Mechanistic Elucidation of Reactions Involving 1-Fluoro-3-ethoxy-5-methylbenzene

A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and predicting product outcomes. This involves both kinetic studies to determine reaction rates and the identification of transient intermediates.

Kinetic Studies of Reaction Pathways

Detailed kinetic studies on the reactions of 1-fluoro-3-ethoxy-5-methylbenzene are not extensively documented in the literature. However, general principles from studies on related compounds can be applied. For instance, the rate of free-radical halogenation is described by a rate law that is typically first order in the substrate and has a half-order dependence on the halogen concentration, consistent with a radical chain mechanism. wikipedia.org

Kinetic investigations into the permanganate oxidation of substituted toluenes have shown that the reactions are generally first order with respect to both the oxidant and the substrate. iosrjournals.org The rate-limiting step is often the initial hydrogen atom transfer from the benzylic position to an oxo group of the permanganate. iosrjournals.org The electronic effects of the substituents on the aromatic ring play a significant role in the reaction rate. Electron-donating groups can stabilize the developing positive charge in the transition state, thus accelerating the reaction, while electron-withdrawing groups have the opposite effect. iosrjournals.org

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates, such as the 3-fluoro-5-ethoxybenzyl radical, are challenging due to their short lifetimes. Spectroscopic techniques are often employed for this purpose. For instance, vibronic emission spectroscopy has been used to study related fluorinated benzyl (B1604629) radicals, providing information about their electronic and vibrational structure. idpublications.org

Another powerful technique for detecting and identifying short-lived radical intermediates is spin trapping. rsc.org This method involves the use of a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected and characterized by electron spin resonance (ESR) spectroscopy. rsc.org While no specific spin trapping studies on 1-fluoro-3-ethoxy-5-methylbenzene have been found, this technique remains a viable approach for elucidating the radical intermediates involved in its side-chain reactions.

Computational chemistry also offers a valuable tool for studying reaction intermediates and transition states that are difficult to observe experimentally. Theoretical calculations can provide insights into the geometry, energy, and electronic structure of these transient species, helping to build a more complete picture of the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Fluoro 3 Ethoxy 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms within a molecule. For 1-Fluoro-3-ethoxy-5-methylbenzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Advanced 1H, 13C, and 19F NMR Techniques for Structural Confirmation

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, offer the initial and most direct evidence for the presence of key structural motifs in 1-Fluoro-3-ethoxy-5-methylbenzene.

The ¹H NMR spectrum provides information on the number and chemical environment of protons. The aromatic region is expected to show distinct signals for the three non-equivalent aromatic protons. The ethoxy group will be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the benzene (B151609) ring will appear as a singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For 1-Fluoro-3-ethoxy-5-methylbenzene, six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents (fluoro, ethoxy, and methyl groups). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), a key diagnostic feature. The two carbons of the ethoxy group and the single carbon of the ring-bound methyl group will also present characteristic signals in the aliphatic region of the spectrum.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool. A single resonance is expected in the ¹⁹F NMR spectrum, and its chemical shift provides a sensitive probe of the electronic environment around the fluorine atom. Furthermore, couplings between the fluorine nucleus and nearby protons (nJFH) and carbons (nJCF) can be observed in the respective spectra, providing crucial connectivity information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.55 | ddd | 1H | H-4 |

| 6.49 | t | 1H | H-2 |

| 6.42 | ddd | 1H | H-6 |

| 4.01 | q | 2H | -OCH₂CH₃ |

| 2.32 | s | 3H | Ar-CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 163.8 (d, ¹JCF ≈ 245 Hz) | C-1 |

| 160.2 (d, ³JCF ≈ 3 Hz) | C-3 |

| 141.5 (d, ³JCF ≈ 7 Hz) | C-5 |

| 110.1 (d, ²JCF ≈ 21 Hz) | C-2 |

| 109.8 (d, ⁴JCF ≈ 2 Hz) | C-6 |

| 102.8 (d, ²JCF ≈ 25 Hz) | C-4 |

| 63.5 | -OCH₂CH₃ |

| 21.6 | Ar-CH₃ |

| 14.7 | -OCH₂CH₃ |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| -112.5 | m |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 1-Fluoro-3-ethoxy-5-methylbenzene, COSY would show a clear correlation between the methylene and methyl protons of the ethoxy group. It would also reveal the through-bond coupling relationships between the aromatic protons, helping to confirm their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This is crucial for unambiguously assigning the protonated carbons. For instance, the aromatic proton signals can be directly mapped to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their through-bond connectivity. For a relatively small and conformationally mobile molecule like 1-Fluoro-3-ethoxy-5-methylbenzene, NOESY can provide confirmatory evidence for the substitution pattern. For example, a NOE correlation would be expected between the ethoxy methylene protons and the proton at the C-2 position, and between the aromatic methyl protons and the proton at the C-6 position.

Dynamic NMR Studies for Conformational Analysis (If Applicable)

For 1-Fluoro-3-ethoxy-5-methylbenzene, significant conformational dynamics that would be observable by standard dynamic NMR techniques are not anticipated at room temperature. The rotation of the methyl and ethoxy groups is generally fast on the NMR timescale, leading to averaged signals. Therefore, detailed dynamic NMR studies are typically not required for the structural elucidation of this compound.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and providing a unique "molecular fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber. For 1-Fluoro-3-ethoxy-5-methylbenzene, characteristic absorption bands confirm the presence of its key functional groups.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000-2850 | C-H stretching (aliphatic) | Ethoxy and Methyl groups |

| 1620-1580 | C=C stretching (aromatic) | Benzene ring |

| 1250-1200 | C-O-C asymmetric stretching | Aryl-alkyl ether |

| 1150-1085 | C-F stretching | Fluoroaromatic |

| 1050-1000 | C-O-C symmetric stretching | Aryl-alkyl ether |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is often complementary to FTIR, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. The Raman spectrum of 1-Fluoro-3-ethoxy-5-methylbenzene provides a characteristic molecular fingerprint. Symmetrical vibrations, such as the aromatic ring breathing mode, often give rise to strong Raman signals.

Predicted Raman Data

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| 3080-3050 | C-H stretching (aromatic) | Benzene ring |

| 1610 | Aromatic ring stretching | Benzene ring |

| 1000 | Aromatic ring breathing (trigonal) | Substituted Benzene |

| 800-700 | C-H out-of-plane bending | Substituted Benzene |

Mass Spectrometry for Molecular Structure Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of 1-Fluoro-3-ethoxy-5-methylbenzene can be calculated by summing the masses of its constituent atoms using the most abundant isotopes.

The molecular formula of 1-Fluoro-3-ethoxy-5-methylbenzene is C₉H₁₁FO. The exact mass is calculated as follows:

Carbon (C): 9 × 12.00000 = 108.00000 Da

Hydrogen (H): 11 × 1.00783 = 11.08613 Da

Fluorine (F): 1 × 18.99840 = 18.99840 Da

Oxygen (O): 1 × 15.99491 = 15.99491 Da

Theoretical Exact Mass = 154.07944 Da

An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the elemental formula of the compound.

| Parameter | Value |

| Molecular Formula | C₉H₁₁FO |

| Calculated Exact Mass | 154.07944 Da |

| Isotopes Used | ¹²C, ¹H, ¹⁹F, ¹⁶O |

The primary fragmentation patterns for aromatic ethers typically involve cleavage of the bonds alpha and beta to the aromatic ring and the ether oxygen. whitman.edu For 1-Fluoro-3-ethoxy-5-methylbenzene, the following fragmentation pathways are plausible:

Loss of an ethyl radical (•C₂H₅): Cleavage of the O-C₂H₅ bond would result in the formation of a fluoromethylphenoxide radical cation.

Loss of ethylene (B1197577) (C₂H₄) via McLafferty-type rearrangement: This is a common fragmentation pathway for ethers with at least a two-carbon chain, leading to a radical cation of 3-fluoro-5-methylphenol (B1307441).

Loss of a methyl radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group.

Formation of a tropylium-like ion: Aromatic compounds can undergo ring expansion to form a stable tropylium (B1234903) ion. youtube.com

A proposed fragmentation scheme is detailed in the table below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 154.08 | 125.04 | C₂H₅ | 3-Fluoro-5-methylphenoxide radical |

| 154.08 | 126.05 | C₂H₄ | 3-Fluoro-5-methylphenol radical cation |

| 154.08 | 139.06 | CH₃ | Ethoxy-fluorobenzene radical cation |

| 126.05 | 97.04 | CO | Fluoromethylcyclohexadienyl cation |

X-ray Crystallography of 1-Fluoro-3-ethoxy-5-methylbenzene and its Crystalline Derivatives

An X-ray diffraction analysis of a suitable single crystal of 1-Fluoro-3-ethoxy-5-methylbenzene would reveal its preferred solid-state conformation. Key conformational features of interest would include:

The orientation of the ethoxy group: The torsion angles involving the C(aromatic)-O-C(ethyl) bonds would define the spatial relationship of the ethyl group relative to the benzene ring.

Planarity of the benzene ring: The analysis would confirm the expected planarity of the substituted benzene ring.

Conformation of the ethyl group: The arrangement of the methyl and methylene groups of the ethoxy substituent would be determined.

This data provides a static snapshot of the molecule, which is invaluable for understanding its steric and electronic properties.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular forces. For 1-Fluoro-3-ethoxy-5-methylbenzene, the following interactions would be of interest:

C-H···π interactions: The hydrogen atoms of the methyl and ethoxy groups could interact with the electron-rich π system of the benzene rings of neighboring molecules.

π-π stacking: The aromatic rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal lattice.

Halogen bonding: The fluorine atom, being electronegative, could participate in weak halogen bonds with electron-rich regions of adjacent molecules.

Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

| Interaction Type | Potential Participating Groups | Significance |

| C-H···π | Methyl/Ethoxy hydrogens and aromatic ring | Influences molecular packing and orientation |

| π-π Stacking | Aromatic rings | Contributes to crystal stability |

| Halogen Bonding | Fluorine atom and electron-rich centers | Directs intermolecular assembly |

| van der Waals Forces | All atoms | Governs overall crystal density and cohesion |

Computational and Theoretical Investigations of 1 Fluoro 3 Ethoxy 5 Methylbenzene

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy group in 1-Fluoro-3-ethoxy-5-methylbenzene necessitates a thorough conformational analysis to understand its dynamic behavior.

Potential energy surface scans, typically performed using DFT or ab initio methods, can identify the most stable conformations. For 1-Fluoro-3-ethoxy-5-methylbenzene, the lowest energy conformation is expected to be one where the ethyl group is oriented in a way that minimizes steric hindrance with the adjacent methyl group and the fluorine atom. A planar conformation, where the ethyl group lies in the plane of the benzene (B151609) ring, is often a low-energy state, but slight out-of-plane arrangements can also be energetically favorable.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of 1-Fluoro-3-ethoxy-5-methylbenzene in various environments. By simulating the molecule's trajectory over time in the presence of solvent molecules, such as water or ethanol (B145695), researchers can gain insights into solvation effects, diffusion rates, and the dynamics of conformational changes.

MD simulations can reveal how the solvent molecules arrange themselves around the solute, forming a solvation shell. The nature of this shell is influenced by the polar fluorine and ethoxy groups, which can form hydrogen bonds with protic solvents. These simulations are crucial for understanding how the solvent environment can affect the molecule's reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For 1-Fluoro-3-ethoxy-5-methylbenzene, theoretical calculations can predict its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Theoretical calculations of vibrational frequencies, when scaled by an appropriate factor, can show excellent agreement with experimental infrared and Raman spectra. These calculations aid in the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecule's vibrational dynamics.

The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) is another powerful application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with high accuracy, aiding in the structural elucidation of the molecule and its derivatives.

Table 3: Predicted ¹³C NMR Chemical Shifts for 1-Fluoro-3-ethoxy-5-methylbenzene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-F | 162.8 |

| C-O | 158.5 |

| C-CH3 | 140.2 |

| C-H (ortho to F) | 102.1 |

| C-H (ortho to ethoxy) | 108.9 |

| C-CH3 (ipso) | 140.2 |

| CH3 | 21.4 |

| O-CH2 | 63.7 |

| CH2-CH3 | 14.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical results for similar molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods has become an invaluable tool for the structural elucidation of organic molecules like 1-Fluoro-3-ethoxy-5-methylbenzene. Density Functional Theory (DFT) is a prominent method employed for this purpose, allowing for the calculation of chemical shifts and coupling constants with a high degree of accuracy.

Methodologies for these predictions often involve the use of various DFT functionals, such as B3LYP and M06-2X, paired with different basis sets like TZVP and 6-311+G(d,p). The choice of functional and basis set can significantly influence the accuracy of the predicted NMR parameters. For instance, studies on similar aromatic compounds have shown that the TZVP basis set can yield highly accurate ¹H-NMR chemical shifts. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly utilized within the DFT framework to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts.

For fluorinated aromatic compounds, specific scaling factors can be applied to the computed ¹⁹F NMR chemical shifts to improve the correlation with experimental data. Research has demonstrated that methods like B3LYP/6-31+G(d,p) can provide reliable predictions for ¹⁹F chemical shifts after linear scaling. nih.govescholarship.orgacs.orgresearchgate.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT calculation of the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 1-Fluoro-3-ethoxy-5-methylbenzene. The values are based on typical ranges observed for similar substituted benzenes and the methodologies described in the literature.

Hypothetical Calculated NMR Chemical Shifts (in ppm) for 1-Fluoro-3-ethoxy-5-methylbenzene

| Atom | Predicted Chemical Shift (δ) |

| ¹H (CH₃) | 2.35 |

| ¹H (OCH₂CH₃) | 1.40 |

| ¹H (OCH₂CH₃) | 4.05 |

| ¹H (Aromatic) | 6.50 - 6.70 |

| ¹³C (CH₃) | 21.5 |

| ¹³C (OCH₂CH₃) | 14.8 |

| ¹³C (OCH₂CH₃) | 63.7 |

| ¹³C (Aromatic C-H) | 102.0 - 110.0 |

| ¹³C (Aromatic C-F) | 163.0 (d, J = 245 Hz) |

| ¹³C (Aromatic C-O) | 159.0 |

| ¹³C (Aromatic C-CH₃) | 140.0 |

| ¹⁹F | -115.0 |

| Note: This table is for illustrative purposes and the values are hypothetical, based on established computational methods. |

Simulation of Vibrational Spectra (IR, Raman)

The simulation of vibrational spectra, such as Infrared (IR) and Raman, provides a powerful means to understand the molecular vibrations of 1-Fluoro-3-ethoxy-5-methylbenzene. DFT calculations are also the workhorse for these simulations, enabling the prediction of vibrational frequencies and intensities.

The process typically begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, vibrational frequency calculations are performed. These calculations provide a set of normal modes, each with a corresponding frequency and intensity for both IR and Raman activity. The results can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions.

For example, a computational study on a substituted anisole (B1667542) derivative using the B3LYP method with 6-31G(d,p) and 6-311++G(d,p) basis sets successfully assigned the vibrational modes by correlating the calculated spectra with experimental data. nih.gov Similar approaches can be applied to 1-Fluoro-3-ethoxy-5-methylbenzene to understand the vibrational characteristics of the C-F, C-O, and C-H bonds, as well as the aromatic ring vibrations.

An illustrative table of predicted vibrational frequencies for key functional groups in 1-Fluoro-3-ethoxy-5-methylbenzene is presented below.

Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) for 1-Fluoro-3-ethoxy-5-methylbenzene

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Aromatic Ring Stretch | 1580 - 1620 |

| C-O-C Asymmetric Stretch | 1240 - 1280 |

| C-F Stretch | 1100 - 1150 |

| C-O-C Symmetric Stretch | 1030 - 1070 |

| Note: This table is for illustrative purposes and the values are hypothetical, based on established computational methods. |

Reaction Mechanism Modeling and Transition State Theory

Computational chemistry offers profound insights into the reactivity of 1-Fluoro-3-ethoxy-5-methylbenzene by modeling reaction mechanisms and applying transition state theory. These theoretical investigations help in understanding the pathways of chemical transformations and in designing more efficient synthetic routes.

Computational Exploration of Reaction Pathways and Energy Barriers

The exploration of reaction pathways for molecules like 1-Fluoro-3-ethoxy-5-methylbenzene often focuses on electrophilic aromatic substitution, a common class of reactions for benzene derivatives. msu.eduyoutube.comwikipedia.org Computational methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.

By calculating the energies of these species, the activation energy (energy barrier) for a given reaction can be determined. This information is vital for predicting the feasibility and rate of a reaction. For instance, in an electrophilic nitration reaction, computations can model the formation of the nitronium ion and its subsequent attack on the aromatic ring, elucidating the stability of the resulting carbocation intermediate (the benzenonium ion) and the energy required to reach the transition state. msu.edulibretexts.org The electron-donating ethoxy group and the weakly deactivating fluoro group in 1-Fluoro-3-ethoxy-5-methylbenzene would be expected to direct incoming electrophiles to specific positions on the aromatic ring, a phenomenon that can be quantitatively assessed through computational modeling. msu.edu

Environmental and Green Chemistry Considerations in the Research of 1 Fluoro 3 Ethoxy 5 Methylbenzene

Investigation of Degradation Pathways and Environmental Fate

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For 1-Fluoro-3-ethoxy-5-methylbenzene, the key areas of investigation would be its breakdown under light (photocatalysis) and by microorganisms (bioremediation).

Photocatalytic Degradation:

Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) and light to generate highly reactive species, such as hydroxyl radicals. earthshiftglobal.comresearchgate.net These radicals can degrade persistent organic pollutants. earthshiftglobal.comresearchgate.net The degradation of 1-Fluoro-3-ethoxy-5-methylbenzene would likely proceed through several steps. The strong carbon-fluorine (C-F) bond is notoriously resistant to cleavage, suggesting that initial attacks would likely occur at other sites on the molecule. earthshiftglobal.com

Potential photocatalytic degradation pathways could involve:

Ether Bond Cleavage: The C-O bonds in the ethoxy group are susceptible to radical attack, which could lead to the formation of 1-fluoro-3-hydroxy-5-methylbenzene (a fluorinated cresol) and acetaldehyde (B116499) or acetic acid.

Oxidation of the Methyl Group: The methyl substituent could be oxidized to a carboxylic acid, forming 3-ethoxy-5-fluorobenzoic acid.

Hydroxylation of the Aromatic Ring: Hydroxyl radicals can attack the benzene (B151609) ring, adding hydroxyl groups and leading to ring-opening.

Defluorination: While challenging, the C-F bond can be broken through photocatalytic processes, often as a later step after the ring has been destabilized. bohrium.comfrtr.gov Complete mineralization would ultimately yield carbon dioxide, water, and fluoride (B91410) ions. bohrium.com

Bioremediation:

Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants. The biodegradability of 1-Fluoro-3-ethoxy-5-methylbenzene would depend on the existence of microbial enzymes capable of acting on its specific structure. Many microorganisms can degrade aromatic compounds and ethers. nih.gov For instance, some Rhodococcus species are known to cleave ether bonds. nih.gov

Likely enzymatic attacks would target:

O-Dealkylation: The primary mechanism for aryl ether degradation is often O-dealkylation, where enzymes cleave the ether bond. frtr.gov This would convert 1-Fluoro-3-ethoxy-5-methylbenzene to 1-fluoro-3-hydroxy-5-methylbenzene.

Aromatic Ring Cleavage: Dioxygenase enzymes can hydroxylate the aromatic ring, leading to catecholic intermediates that can then undergo ring fission. The fluorine substituent can, however, block or alter the position of enzymatic attack.

Side-Chain Oxidation: The methyl group could be oxidized by monooxygenases.

The presence of the fluorine atom is a significant factor. While some microbes can defluorinate aromatic compounds, it is often a slow process. acs.orgepa.gov The compound's persistence will largely be dictated by the rate-limiting step in its degradation pathway, which could be the initial enzymatic attack or the eventual C-F bond cleavage. epa.gov

Table 1: Hypothetical Degradation Products of 1-Fluoro-3-ethoxy-5-methylbenzene

| Degradation Pathway | Key Intermediates/Products | Conditions |

| Photocatalytic | 1-Fluoro-3-hydroxy-5-methylbenzene, Acetaldehyde, 3-Ethoxy-5-fluorobenzoic acid, Fluorinated catechols, Fluoride ions | UV/Visible light, Semiconductor catalyst (e.g., TiO₂) |

| Bioremediation | 1-Fluoro-3-hydroxy-5-methylbenzene, Fluorinated catechols, Benzoic acid derivatives | Aerobic/Anaerobic conditions, Specific microbial consortia (e.g., Rhodococcus, Pseudomonas) |

Development of Sustainable Synthetic Approaches for 1-Fluoro-3-ethoxy-5-methylbenzene

Green chemistry principles provide a framework for designing chemical syntheses that are safer, more efficient, and have a lower environmental footprint.

Utilization of Renewable Feedstocks

Traditionally, aromatic chemicals are derived from fossil fuels. researchgate.net A green chemistry approach would explore synthesizing 1-Fluoro-3-ethoxy-5-methylbenzene from renewable resources. Lignocellulosic biomass, a non-food crop source, is rich in aromatic structures (lignin) and sugars that can be converted into chemical building blocks. acs.org

A hypothetical retrosynthesis from renewable sources might involve:

Starting from Bio-derived Phenols: Lignin depolymerization can yield a mixture of phenolic compounds. A specific phenol (B47542), if isolable in sufficient quantity, could be a starting point.

From Platform Chemicals: Sugars from cellulose (B213188) or hemicellulose can be fermented or catalytically converted to platform molecules like furfural (B47365) or levulinic acid. These could, in principle, be converted to aromatic rings through a series of reactions, although this is often a multi-step and complex process. acs.org

The challenge remains in developing efficient and selective catalytic processes to convert these complex bio-based mixtures into the specific substituted aromatic structure required. acs.org

Solvent Selection and Green Solvent Alternatives

A common route to synthesizing aryl ethers is the Williamson ether synthesis, which involves reacting a phenoxide with an alkyl halide. This reaction is traditionally carried out in volatile organic solvents (VOCs) like dimethylformamide (DMF) or acetonitrile. These solvents pose environmental and health risks.

Green chemistry encourages the use of alternative, more benign solvents. p6technologies.com For the synthesis of 1-Fluoro-3-ethoxy-5-methylbenzene, potential green solvents could include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution. They can also act as both solvent and catalyst in some cases.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable solvent that can be easily removed from the reaction mixture by depressurization.

Bio-solvents: Solvents derived from biomass, such as Cyrene™ (dihydrolevoglucosenone), offer a renewable alternative to traditional polar aprotic solvents.

Water: When possible, water is an ideal green solvent due to its abundance and lack of toxicity. However, the low solubility of organic reactants can be a limitation.

Table 2: Comparison of Solvents for Aryl Ether Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | DMF, Acetonitrile, Dichloromethane | High solubility for reactants, Well-established procedures | Toxic, Volatile (VOCs), Often derived from petrochemicals |

| Green Alternatives | Ionic Liquids, scCO₂, Cyrene™, Water | Low toxicity, Low volatility, Renewable sources (for some), Ease of separation (for some) | Higher cost, Potential for lower reactivity, May require process optimization |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. semanticscholar.org A higher atom economy signifies less waste. semanticscholar.org

Consider a plausible synthesis of 1-Fluoro-3-ethoxy-5-methylbenzene starting from 3-fluoro-5-methylphenol (B1307441) and ethyl bromide:

C₇H₇FO + C₂H₅Br → C₉H₁₁FO + HBr

In this reaction, the hydrogen and bromine atoms from the reactants form the byproduct hydrobromic acid, which is considered waste unless it can be utilized elsewhere. To improve atom economy, alternative strategies could be explored:

Addition Reactions: Designing a synthesis that proceeds via an addition reaction would be ideal, as these reactions have a theoretical atom economy of 100%. For example, a direct catalytic addition of ethanol (B145695) to a suitably activated fluorinated aromatic precursor would be a highly atom-economical route.

Table 3: Atom Economy Analysis of a Hypothetical Synthesis Step

| Reaction | Reactants | Desired Product | Byproducts | % Atom Economy |

| Williamson Ether Synthesis | 3-Fluoro-5-methylphenol (126.1 g/mol ) + Ethyl Bromide (108.9 g/mol ) | 1-Fluoro-3-ethoxy-5-methylbenzene (154.2 g/mol ) | HBr (80.9 g/mol ) | 65.9% |

| Hypothetical Direct Addition | Hypothetical Precursor + Ethanol (46.1 g/mol ) | 1-Fluoro-3-ethoxy-5-methylbenzene (154.2 g/mol ) | None | 100% |

Life Cycle Assessment (LCA) Frameworks for the Synthesis and Use of 1-Fluoro-3-ethoxy-5-methylbenzene (Academic Perspective)

A Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle—from raw material extraction ("cradle") to final disposal ("grave"). For a specialty chemical like 1-Fluoro-3-ethoxy-5-methylbenzene, a comprehensive LCA would provide invaluable data for sustainability-focused decision-making. earthshiftglobal.com

The LCA framework consists of four main phases:

Goal and Scope Definition: This phase defines the purpose of the study, the functional unit (e.g., the production of 1 kg of the chemical), and the system boundaries (which processes to include, from raw material sourcing to manufacturing, use, and disposal).

Life Cycle Inventory (LCI): This is the data collection phase, where all inputs (raw materials, energy, water) and outputs (products, byproducts, emissions to air, water, and soil) for each process within the system boundary are quantified. acs.org This is often the most labor-intensive phase.

Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. These impacts are grouped into categories such as global warming potential, ozone depletion, acidification, and ecotoxicity. bohrium.com

For 1-Fluoro-3-ethoxy-5-methylbenzene, an academic LCA would need to model the entire production chain, including the synthesis of precursors like 3-fluoro-5-methylphenol and ethylating agents. The energy consumption of the reaction, separation, and purification steps would be a critical component of the inventory. The final assessment would highlight which stage of the life cycle contributes most to the environmental burden, guiding future research toward more sustainable alternatives. acs.org

Table 4: Key Parameters for a Hypothetical LCA of 1-Fluoro-3-ethoxy-5-methylbenzene

| LCA Phase | Key Considerations for 1-Fluoro-3-ethoxy-5-methylbenzene |

| Goal and Scope | Goal: To compare the environmental impact of different synthetic routes. Functional Unit: 1 kg of purified product. System Boundary: Cradle-to-gate (from raw material extraction to factory gate). |

| Inventory Analysis | Inputs: Fossil vs. renewable feedstocks for precursors, energy (electricity, heat), solvents, catalysts, water. Outputs: Emissions (CO₂, VOCs), wastewater (containing byproducts, salts), solid waste. |

| Impact Assessment | Categories: Global Warming Potential (from energy and feedstock), Ecotoxicity (from solvent release or product degradation), Human Toxicity, Resource Depletion. |

| Interpretation | Identification of hotspots (e.g., energy-intensive steps, high-impact raw materials). Comparison of scenarios (e.g., traditional vs. green solvent, fossil vs. bio-based feedstock). |

Q & A

Basic: What synthetic strategies are optimal for preparing 1-Fluoro-3-ethoxy-5-methylbenzene with high regioselectivity?

Methodological Answer:

A multi-step approach is typically employed, starting with a meta-substituted benzene derivative. Key steps include:

- Electrophilic substitution : Introduce the methyl group at the meta position via Friedel-Crafts alkylation under controlled conditions to avoid over-alkylation .

- Halogenation : Fluorination at the para position using selective fluorinating agents (e.g., Selectfluor®) to minimize side reactions .

- Etherification : Ethoxy group installation via nucleophilic aromatic substitution (SNAr) with sodium ethoxide, requiring activation by electron-withdrawing groups (e.g., nitro intermediates) .

Purification : Column chromatography or recrystallization ensures high purity (>95%). Yield optimization may require inert atmospheres (N₂/Ar) and anhydrous solvents .

Advanced: How can computational methods resolve contradictions in substituent effects on bioactivity?

Methodological Answer:

Conflicting bioactivity data for derivatives (e.g., ethoxy vs. methoxy analogs) can arise from electronic or steric differences. Researchers should:

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-rich/-poor regions influencing binding .

- Use molecular docking to compare interactions with target proteins (e.g., enzymes in drug design) .

- Validate predictions via structure-activity relationship (SAR) studies, synthesizing analogs with systematic substituent variations (e.g., -OCH₂CF₃, -OCF₃) .

Example : Ethoxy groups enhance lipophilicity (logP) compared to methoxy, improving membrane permeability but potentially reducing solubility .

Basic: What spectroscopic techniques are critical for characterizing 1-Fluoro-3-ethoxy-5-methylbenzene?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., meta-fluorine splitting in ¹H NMR) and chemical shifts (ethoxy CH₂ at ~3.4–4.0 ppm) .

- ¹⁹F NMR : Detects fluorine environments (δ ≈ -110 to -120 ppm for aromatic F) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₁₁FO, MW = 154.18 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identifies ether (C-O-C stretch at ~1100 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹) .

Advanced: How do electronic effects of substituents influence cross-coupling reactivity?

Methodological Answer:

The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, activating the ring toward electrophilic substitution but deactivating toward SNAr. For cross-coupling (e.g., Suzuki-Miyaura):

- Activation : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides (e.g., bromo derivatives) .

- Electronic Tuning : Fluorine’s electron-withdrawing effect enhances oxidative addition to Pd(0), while ethoxy directs coupling to specific positions .

Data Contradiction : Ethoxy may slow coupling compared to trifluoromethoxy (-OCF₃) due to reduced electron withdrawal. Validate via kinetic studies .

Basic: What safety protocols are essential for handling 1-Fluoro-3-ethoxy-5-methylbenzene?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste Disposal : Halogenated waste containers for fluorine-containing byproducts .

Note : While specific toxicity data is limited, analogous fluoroaromatics show acute toxicity (Category 4); treat as hazardous .

Advanced: Can AI-driven retrosynthesis platforms design novel derivatives for materials science?

Methodological Answer:

Yes. Tools like Template_relevance Reaxys or Pistachio leverage reaction databases to propose routes:

- Functionalization : Introduce boronate esters for Suzuki coupling using iodonium salts .

- Heterocycle Synthesis : Cycloadditions (e.g., Huisgen click chemistry) with ethynyl derivatives .

Validation : Compare AI-predicted routes with experimental yields and purity (e.g., HPLC >98%) .

Basic: How do researchers analyze regiochemical outcomes in electrophilic substitutions?

Methodological Answer:

- Directing Effects : Fluorine (-F) is meta/para-directing, while ethoxy (-OCH₂CH₃) is ortho/para-directing. Competing effects require kinetic control (low temperature) .

- Isotopic Labeling : Use ¹⁸O or deuterated ethoxy groups to track substitution pathways .

Advanced: What strategies mitigate challenges in crystallizing 1-Fluoro-3-ethoxy-5-methylbenzene derivatives?

Methodological Answer:

- Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice structures .

- Polymorph Screening : Vary solvents (e.g., EtOH/hexane mixtures) and cooling rates .

- X-ray Diffraction : Resolve crystal packing inefficiencies caused by ethoxy’s conformational flexibility .

Basic: How is the purity of 1-Fluoro-3-ethoxy-5-methylbenzene validated for pharmacological studies?

Methodological Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%) .

- Elemental Analysis : Confirm C, H, F, O percentages within ±0.3% of theoretical values .

Advanced: What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.